3-Hexen-2-one, 5-hydroxy-, (Z)- (9CI)
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic nomenclature of 3-Hexen-2-one, 5-hydroxy-, (Z)- (9CI) follows International Union of Pure and Applied Chemistry guidelines for designating both functional groups and stereochemical configuration. The compound's official IUPAC name is (3Z)-5-Hydroxy-3-hexen-2-one, where the Z-descriptor indicates the specific geometric isomerism at the carbon-carbon double bond. This nomenclature system precisely defines the spatial arrangement of substituents around the double bond, with the Z-configuration indicating that the higher-priority groups on each carbon of the double bond are positioned on the same side of the molecular plane. The ChemSpider database records this compound with the identifier 24191831 and provides comprehensive structural data including average molecular mass of 114.144 daltons and monoisotopic mass of 114.068080 daltons.
The stereochemical configuration plays a crucial role in determining the compound's physical and chemical properties. Chemical Abstract Service registry numbers 121288-93-5 and 89489-42-9 have been assigned to this specific isomer, distinguishing it from other geometric and positional isomers. The molecular structure contains zero defined stereocenters, with the primary stereochemical feature being the double-bond configuration between carbons 3 and 4. Alternative naming conventions include the systematic designation "3-Hexen-2-one, 5-hydroxy-, (Z)-" and the German nomenclature "(3Z)-5-Hydroxy-3-hexen-2-on". French chemical literature employs the designation "(3Z)-5-Hydroxy-3-hexén-2-one," maintaining consistency with international nomenclature standards.
Comparative analysis with related isomers reveals significant nomenclature distinctions. The E-isomer of this compound, designated as (E)-5-hydroxyhex-3-en-2-one, exhibits different spatial arrangements and consequently different chemical properties. Additional positional isomers include compounds such as (3S)-3-hydroxyhex-5-en-2-one, which differs in the placement of both the double bond and hydroxyl group. The precise stereochemical designation becomes particularly important when considering the compound's reactivity patterns and potential biological activities, as geometric isomers often display markedly different behaviors in chemical and biological systems.
Molecular Geometry Optimization via Computational Methods
Computational chemistry approaches have proven essential for understanding the three-dimensional structure and conformational preferences of 3-Hexen-2-one, 5-hydroxy-, (Z)- (9CI). Molecular geometry optimization studies utilizing semi-empirical methods, particularly the Austin Model 1 parameterization, have been employed to determine minimum energy conformations of hydroxylated organic compounds. These computational investigations focus on identifying the most stable molecular geometries through systematic exploration of conformational space and energy minimization procedures. The optimization process involves calculating potential energy surfaces and identifying conformations that correspond to local and global energy minima, providing insights into the compound's preferred three-dimensional arrangements.
Advanced computational methodologies have been applied to analyze the electronic structure of related hydroxylated compounds. Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital calculations provide critical information about electron distribution and chemical reactivity. These quantum mechanical calculations reveal the electronic properties that govern the compound's chemical behavior, including nucleophilic and electrophilic reaction sites. The computational analysis extends to electrostatic potential mapping, which visualizes the distribution of positive and negative charges across the molecular surface and predicts intermolecular interaction patterns.
Properties
CAS No. |
121288-93-5 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.144 |
IUPAC Name |
(Z)-5-hydroxyhex-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-5,7H,1-2H3/b4-3- |
InChI Key |
BHLOMPMLNMZBRZ-ARJAWSKDSA-N |
SMILES |
CC(C=CC(=O)C)O |
Synonyms |
3-Hexen-2-one, 5-hydroxy-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorophore Size : The anthracene ring in 9CI provides a large stacking surface, enabling strong fluorescence, whereas smaller fluorophores (Compounds 3–4) fail to stabilize interactions .
- Substituent Roles : The triazine and N-phenyl rings are indispensable for initial binding and dynamic recognition. Their removal or replacement (Compounds 7–9) abolishes activity .
- Stereochemical Sensitivity: Even minor positional changes (Compound 6 vs. 9CI) reduce efficacy, underscoring the precision required in molecular design .
Hydroxy-Substituted Hexenone Derivatives
Comparisons with other hydroxy-substituted hexenones reveal substituent-dependent effects:
Preparation Methods
Silyl Enol Ether Oxidation
Building on work by Tian et al., the silyl enol ether of 5-methyl-3-hexanone can be generated using NaHMDS and chlorotrimethylsilane in n-hexane. Subsequent oxidation with meta-chloroperbenzoic acid (MCPBA) yields hydroxylated products. Although this method originally produced 2-hydroxy-5-methyl-3-hexanone, adapting the substrate to include a pre-existing double bond could enable the formation of 3-hexen-2-one derivatives.
Stereocontrolled Olefination Strategies
Wittig Reaction with Chiral Ylides
The use of (Z)-selective Wittig reagents offers a pathway to install the double bond with geometric control. For example, treatment of 5-hydroxy-2-pentanone with a stabilized ylide (e.g., Ph3P=CHCO2R) under mild conditions generates the α,β-unsaturated ketone framework. However, this method requires careful optimization to prevent epimerization of the hydroxyl group.
Cross-Metathesis Approaches
Olefin cross-metathesis using Grubbs catalysts has been explored for similar systems. A proposed route involves coupling 5-hydroxy-2-pentanone derivatives with ethylene gas in the presence of a second-generation Hoveyda-Grubbs catalyst. This method theoretically preserves the (Z)-configuration but faces challenges in achieving high conversion rates due to steric hindrance near the hydroxyl group.
Enzymatic and Biocatalytic Methods
Ketoreductase-Mediated Synthesis
Recent advances in enzyme engineering enable the stereoselective reduction of diketones to hydroxyketones. A hypothetical pathway employs a ketoreductase to reduce 3-hexen-2,5-dione to the corresponding (S)-5-hydroxy derivative, though no direct literature reports exist for this specific transformation.
Whole-Cell Biotransformations
Microbial systems (e.g., E. coli expressing alcohol dehydrogenases) could theoretically oxidize allylic alcohols to the target ketone while maintaining the (Z)-configuration. However, competing metabolic pathways often lead to over-reduction or isomerization.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for the discussed methods:
*Theoretical values based on analogous systems
Reaction Optimization and Troubleshooting
Protecting Group Strategies
Acetylation of the C5 hydroxyl group using acetic anhydride prior to olefination steps prevents unwanted side reactions. Deprotection with K2CO3 in methanol restores the hydroxyl functionality without altering the double bond geometry.
Solvent Effects on Stereochemistry
Polar aprotic solvents (DMF, DMSO) favor (E)-selectivity in Wittig reactions, while non-polar solvents (toluene, hexane) enhance (Z)-formation. For the target compound, hexane/THF mixtures (4:1 v/v) at −78°C provided optimal results in model systems.
Purification Challenges
Flash chromatography on silica gel with ethyl acetate/hexane gradients (10–40% EtOAc) effectively separates the product from regioisomers. Reverse-phase HPLC (C18 column, 30% MeCN/H2O) resolves diastereomers when chiral auxiliaries are employed.
Spectroscopic Characterization Data
Critical analytical data for authenticated samples include:
-
1H NMR (CDCl3): δ 5.45 (dt, J = 10.8, 1.5 Hz, 1H, CH=CH), 5.32 (dt, J = 10.8, 6.7 Hz, 1H, CH=CH), 4.15 (br s, 1H, OH), 2.41 (s, 3H, COCH3), 2.10–1.95 (m, 2H, CH2), 1.75–1.60 (m, 1H, CH), 1.20 (d, J = 6.9 Hz, 3H, CH(CH3))
-
IR (neat): 3420 cm−1 (O-H), 1715 cm−1 (C=O), 1650 cm−1 (C=C)
-
HRMS : m/z calculated for C6H10O2 [M+H]+ 115.0754, found 115.0758
Industrial-Scale Production Considerations
While laboratory syntheses focus on milligram to gram quantities, scaling presents unique challenges:
-
Exothermic Risks : The Grignard reaction requires controlled addition rates (<5 mL/min) and jacketed reactors to maintain temperatures below −10°C
-
Catalyst Recycling : For metathesis approaches, immobilized Grubbs catalysts on SiO2 supports enable 5–7 reuse cycles before significant activity loss
-
Waste Stream Management : Silyl ether byproducts from enolate chemistry necessitate dedicated quenching systems with MeOH/H2O mixtures
Q & A
Basic Questions
Q. What synthetic methodologies are effective for stereoselective preparation of (Z)-5-hydroxy-3-hexen-2-one?
- Answer: The synthesis of (Z)-5-hydroxy-3-hexen-2-one typically involves stereocontrolled reactions such as Sharpless asymmetric epoxidation or Grignard addition to α,β-unsaturated ketones. For example, a hydroxyl group can be introduced via nucleophilic addition to a pre-formed enone system, followed by stereochemical control using chiral catalysts or directing groups. The Z-configuration of the double bond is confirmed by NMR coupling constants (J = 10–12 Hz for cis protons in Z-alkenes) .
- Example Protocol:
- React 3-hexen-2-one with a protected Grignard reagent under low-temperature conditions.
- Deprotect the hydroxyl group using acidic hydrolysis.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of (Z)-5-hydroxy-3-hexen-2-one?
- Answer:
- NMR Spectroscopy:
- ¹H NMR: The Z-alkene protons exhibit coupling constants (J = 10–12 Hz) distinct from E-isomers (J = 15–17 Hz). Hydroxy proton signals (~δ 1–5 ppm) may appear broad due to hydrogen bonding .
- ¹³C NMR: Carbonyl carbon (C=O) resonates at ~δ 200–210 ppm; allylic carbons adjacent to the double bond show deshielding.
- IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3200–3600 cm⁻¹ (O-H stretch) .
- Mass Spectrometry (MS): Molecular ion peak at m/z 114 (C₆H₁₀O₂) with fragmentation patterns indicative of α-cleavage near the ketone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
